molecular formula C14H18BNO3 B1393456 Oxindole-7-boronic acid, pinacol ester CAS No. 1150271-45-6

Oxindole-7-boronic acid, pinacol ester

Cat. No.: B1393456
CAS No.: 1150271-45-6
M. Wt: 259.11 g/mol
InChI Key: GDBJVFKVHKDADC-UHFFFAOYSA-N
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Description

Oxindole-7-boronic acid, pinacol ester is a boronic ester derivative of oxindole, a compound known for its diverse biological activities. Boronic esters are highly valuable in organic synthesis due to their stability and versatility. This compound is particularly significant in the field of medicinal chemistry and organic synthesis, where it serves as a building block for various complex molecules.

Biochemical Analysis

Biochemical Properties

Oxindole-7-boronic acid, pinacol ester plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays . This interaction is essential for the synthesis of complex organic molecules and the study of enzyme mechanisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. This compound has been shown to affect cell proliferation, differentiation, and apoptosis by interacting with key signaling molecules . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit proteases by forming a covalent bond with the active site serine residue . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound can influence the levels of metabolites and the activity of key metabolic enzymes . For example, this compound can inhibit glycolytic enzymes, leading to changes in glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in modulating cellular processes and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxindole-7-boronic acid, pinacol ester typically involves the reaction of oxindole with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester bond . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Oxindole-7-boronic acid, pinacol ester undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxindole derivatives.

    Reduction: Formation of reduced boronic ester compounds.

    Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Oxindole-7-boronic acid, pinacol ester has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer, antiviral, and antibacterial properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of oxindole-7-boronic acid, pinacol ester involves its interaction with molecular targets through boron-oxygen bonds. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • Indole-4-boronic acid, pinacol ester
  • Phenylboronic acid, pinacol ester
  • Naphthylboronic acid, pinacol ester

Comparison: Oxindole-7-boronic acid, pinacol ester is unique due to its oxindole core, which imparts distinct biological activities compared to other boronic esters. Its stability and reactivity make it a preferred choice in various synthetic applications, particularly in the development of bioactive molecules .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJVFKVHKDADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674848
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-45-6
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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